molecular formula C36H42N2O9 B583882 Aglaxiflorin D CAS No. 269739-78-8

Aglaxiflorin D

Cat. No.: B583882
CAS No.: 269739-78-8
M. Wt: 646.737
InChI Key: PCTLEJMLOGCLOH-JZUOIRBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aglaxiflorin D is a chemical compound with the CAS registry number 269739-78-8 . It is categorized as a natural product and is supplied for use in non-clinical biochemical research . As a compound sourced from nature, it is of interest in fields such as medicinal chemistry and phytochemistry for exploring biological activities and mechanisms of action. This compound is part of a class of compounds found in plants of the genus Aglaia , which belongs to the Meliaceae family . Plants from this family, particularly the Aglaia genus, are known to be rich sources of biologically active nitrogen-containing compounds and flavaglines, which have demonstrated significant research potential in various areas, including anticancer activities . For example, well-known compounds from Aglaia like Rocaglamide and Silvestrol have been extensively studied for their potent antiproliferative properties, which may provide a useful context for the research applications of this compound . This product is labeled "For Research Use Only." It is not intended for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle all compounds with appropriate safety precautions.

Properties

CAS No.

269739-78-8

Molecular Formula

C36H42N2O9

Molecular Weight

646.737

InChI

InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1

InChI Key

PCTLEJMLOGCLOH-JZUOIRBSSA-N

SMILES

CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O

Appearance

Powder

Origin of Product

United States

Preparation Methods

Palladium- and Copper-Catalyzed Cascade Reactions

The most robust synthetic strategy for benzoxepine scaffolds, including this compound, involves a tandem Pd/Cu-catalyzed process. Ramulu et al. developed a three-step protocol for analogous benzoxepines, which can be adapted for this compound synthesis:

  • Intermolecular Pd-Catalyzed C–C Bond Formation :

    • Substrates : 1-Bromo-2-iodobenzenes and secondary/tertiary alcohols.

    • Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2 equiv) in DMF at 120°C.

    • Outcome : Forms biaryl intermediates via Suzuki-Miyaura coupling.

  • Intramolecular Cu-Catalyzed C–O Cyclization :

    • Conditions : CuI (20 mol%), 2,2′-bipyridine (20 mol%), KOtBu (3 equiv) in DMF at 120°C for 24 h.

    • Key Step : Cyclization of homoallylic alcohols into benzoxepine cores.

Optimization Insights :

  • Solvent Choice : DMF outperformed THF and toluene in cyclization efficiency (yields: 55–92%).

  • Ligand Effects : Bidentate ligands (e.g., 2,2′-bipyridine) enhanced CuI activity, reducing side reactions.

Representative Procedure :

  • Barbier Reaction : Allyl bromide (4.7–5.4 mmol) and Zn dust (3.16–3.60 mmol) in THF react with ketones (0.79–0.90 mmol) to yield homoallylic alcohols (71–86%).

  • Cyclization : Alcohols (0.22–0.33 mmol) undergo Cu-mediated cyclization to furnish benzoxepines.

Challenges in Direct Synthesis

While the above method is effective for simpler benzoxepines, this compound’s intricate structure (e.g., 6,8-dimethoxy and 4-methoxyphenyl groups) necessitates additional steps:

  • Selective Methoxylation : Post-cyclization O-methylation using Meerwein’s salt (Me₃OBF₄).

  • Stereochemical Control : Chiral HPLC or asymmetric catalysis to establish the (2R,3R,4S,5R,10S) configuration.

Isolation from Natural Sources

Extraction from Aglaia odorata

This compound is natively isolated from the leaves of Aglaia odorata, a tropical plant:

Protocol :

  • Plant Material : Dried leaves (500 g) ground to coarse powder.

  • Solvent Extraction :

    • Primary Extraction : 90% MeOH (3 × 3 L, 24 h each) at room temperature.

    • Partitioning : MeOH extract concentrated and partitioned with CHCl₃/H₂O (1:1).

  • Chromatographic Purification :

    • Column Chromatography : Silica gel eluted with hexane/EtOAc gradient (10:1 → 1:1).

    • HPLC : Final purification using C18 column (MeOH/H₂O, 75:25).

Yield : 0.008–0.012% (w/w) from dried leaves.

Co-Isolated Compounds and Derivatives

  • 10-Oxo-aglaxiflorin D : A derivative isolated alongside this compound, formed via oxidation at C-10.

  • 3-Acetoxy Aglinin C : A dammarane triterpene co-eluted during chromatography.

Structural Characterization

Spectroscopic Analysis

  • ¹H/¹³C NMR : Key signals include:

    • δH 6.82 (s, H-6), δC 152.1 (C-8 OCH₃).

    • δH 3.38 (m, H-16), δC 64.5 (C-5).

  • X-ray Crystallography : Confirmed benzoxepine core and stereochemistry (Fig. 1).

Table 1: Key NMR Assignments for this compound

PositionδH (ppm)δC (ppm)Multiplicity
C-2-152.1Quaternary
H-66.82108.3Singlet
C-10-72.4Oxygenated

Scalability and Industrial Considerations

  • Natural Isolation Limitations : Low yields (<0.02%) make large-scale production impractical.

  • Synthetic Advantages : Modular Pd/Cu catalysis allows gram-scale synthesis of intermediates.

  • Future Directions : Enzymatic oxygenation or microbial fermentation to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Aglaxiflorin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Acetylation: Acetic anhydride or acetyl chloride.

    Methylation: Methyl iodide or dimethyl sulfate.

Major Products Formed:

    Hydrolysis: Amine and carboxylic acid derivatives.

    Acetylation: Acetylated derivatives.

    Methylation: Methylated derivatives.

Mechanism of Action

The exact mechanism of action of Aglaxiflorin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound’s bioactivity against cancer cell lines suggests that it may interfere with cellular signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Aglain B and Aglain C

Aglain B and Aglain C are closely related aglain derivatives also isolated from Aglaia species. Key comparisons include:

Property Aglaxiflorin D Aglain B Aglain C
Molecular Formula C₃₆H₄₂N₂O₉ Not fully disclosed Not fully disclosed
Substituents 10-oxo group Likely lacks 10-oxo substitution Acetylated at C-3
Bioactivity Limited cytotoxicity data Unknown Moderate cytotoxicity
Structural Role Standard for stereochemical studies Less characterized Intermediate in biosynthetic pathways

Key Differences :

  • This compound’s 10-oxo group distinguishes it from Aglain C, which features a 3-acetyl substitution .
  • Aglain C demonstrated moderate cytotoxicity against AGZY 83-a and SMMC-7721 cell lines (IC₅₀: 0.03–3.62 μM), whereas this compound’s bioactivity remains underexplored .

Rocaglamides (Flavaglines)

Rocaglamides, another class of cyclopenta[b]benzofuran derivatives from Aglaia species, share biosynthetic origins with aglains but differ in core structure:

Property This compound Rocaglamide
Core Structure Cyclopenta[bc]benzopyran Cyclopenta[b]benzofuran
Stereochemistry C-2 (C-3a in rocaglamides) retains absolute configuration Well-defined via X-ray crystallography
Bioactivity Limited data Potent anticancer and anti-inflammatory effects

Key Differences :

  • The benzopyran core of this compound contrasts with the benzofuran core of rocaglamides, impacting electronic properties and binding interactions .
  • Rocaglamides exhibit marked cytotoxicity (e.g., nanomolar IC₅₀ values), while this compound’s functional role may prioritize structural stability over bioactivity .

10-Oxo-Aglaxiflorin D

This compound’s oxidized analog, 10-oxo-aglaxiflorin D, was co-isolated in the same study :

Property This compound 10-Oxo-Aglaxiflorin D
Oxidation State C-10: Methylene bridge C-10: Ketone group
Molecular Formula C₃₆H₄₂N₂O₉ C₃₆H₄₀N₂O₁₀ (inferred)
Bioactivity Not reported Not tested in cytotoxicity assays

Key Insight :

  • The 10-oxo modification may alter solubility and hydrogen-bonding capacity, though biological implications require further study .

Biological Activity

Aglaxiflorin D, a compound derived from the genus Aglaia, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antiviral, and anticancer properties.

1. Overview of this compound

This compound belongs to a class of compounds known as rocaglamides, which are characterized by their unique cyclopenta[b]benzofuran structure. These compounds are primarily isolated from the Aglaia species and have shown promising pharmacological activities, including insecticidal, antifungal, and anti-inflammatory effects .

2. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those responsible for infections in livestock, such as Salmonella and pathogenic E. coli serotypes.

Case Study: Antibacterial Efficacy

  • Experimental Design : In vitro tests were conducted using solid nutrient media to assess the bactericidal and bacteriostatic effects of this compound.
  • Results : The compound showed a bactericidal effect at dilutions of 1:380 against E. coli 055 and 1:640 for other bacterial strains, confirming its potential as an effective antibacterial agent .
Bacterial StrainDilution for Bactericidal Effect
E. coli 0551:380
Other strains1:640

3. Antiviral Activity

This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

Research Findings

  • In a study assessing various rocaglamide derivatives, this compound was found to exhibit antiviral activity against several viruses, although detailed mechanisms of action are still under investigation .

4. Anticancer Properties

The anticancer potential of this compound is one of its most compelling attributes. Various studies have reported cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

  • Cell Lines Tested : Human liver cancer (SMMC-7721), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines.
  • Findings : While this compound showed no cytotoxic activity at certain concentrations against liver cancer cells, it exhibited significant cytotoxic effects against HeLa and MCF-7 cells .
Cell LineCytotoxic Activity Observed
SMMC-7721None
HeLaPositive
MCF-7Positive

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : Rocaglamides, including this compound, have been shown to interfere with the protein synthesis machinery in cells, which is crucial for viral replication and cancer cell proliferation .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, leading to reduced cell viability .

6. Conclusion

This compound represents a promising candidate for further pharmacological development due to its multifaceted biological activities. Its antibacterial, antiviral, and anticancer properties highlight its potential as a therapeutic agent. Continued research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.

Q & A

Q. How should contradictory data from different analytical labs be statistically analyzed?

  • Approach : Apply Bland-Altman plots to assess inter-lab variability. Use meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.